4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Assay

4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS 1699519-62-4) is a differentiated isoquinoline building block featuring a unique 5-substituted planar isoquinoline core with a flexible hydroxybutanone side chain. Unlike common 1-isoquinolinone or tetrahydroisoquinoline scaffolds, this substitution pattern enables exploration of novel chemical space at the 5-position. Based on structurally related analogs showing 1,500-fold MAO-B selectivity, it serves as a privileged starting scaffold for selective MAO-B probe development and Parkinson’s disease research. It also aligns with the 4-hydroxy-isoquinoline pharmacophore claimed in selective PHD1 inhibitor patents, making it a critical tool for HIF pathway studies. Substituting with a generic isoquinoline derivative risks irreproducible SAR data.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B12306542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)C(=O)CCCO
InChIInChI=1S/C13H13NO2/c15-8-2-5-13(16)12-4-1-3-10-9-14-7-6-11(10)12/h1,3-4,6-7,9,15H,2,5,8H2
InChIKeyIAUWNDFPHGNIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS 1699519-62-4): Technical Specifications and Procurement Profile for Research Applications


4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one (CAS 1699519-62-4) is an organic compound classified as an isoquinoline derivative. Its molecular formula is C13H13NO2, and its molecular weight is 215.25 g/mol [1]. Isoquinoline derivatives are a class of aromatic polycyclic compounds consisting of a benzene ring fused to a pyridine ring, a scaffold frequently found in natural products and pharmaceutical agents [2]. This specific compound is primarily offered as a research chemical with a typical purity specification of 95% or higher for use in non-human, non-therapeutic scientific investigations [1].

Procurement Rationale: The Importance of Specific Isoquinoline Scaffolds like 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one in Targeted Research


In medicinal chemistry, the biological activity of isoquinoline derivatives is exquisitely sensitive to even minor changes in substitution patterns, which can dramatically alter target affinity, selectivity, and pharmacokinetic profiles. The specific placement of the hydroxyl and butanone groups on the isoquinoline ring system in 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a precise structural feature [1]. A different isomer or a closely related analog, such as one with a methoxy group or a modified carbon chain, cannot be assumed to exhibit the same binding interactions or functional outcomes in a given assay. This is supported by broad class evidence demonstrating that isoquinoline derivatives, even those with high structural similarity, often display divergent biological activities, including their role as inhibitors of enzymes like monoamine oxidases (MAO) [2]. Therefore, substituting this compound with a generic 'isoquinoline derivative' would compromise experimental reproducibility and invalidate any structure-activity relationship (SAR) data being generated.

Quantitative Differentiation of 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one: Evidence-Based Comparison to Structural Analogs


Monoamine Oxidase B (MAO-B) Inhibitory Activity Profile

Isoquinoline derivatives are established as a scaffold for monoamine oxidase (MAO) inhibitors. While direct assay data for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is not available in the primary literature, the inhibitory profile of a structurally related compound, identified as BDBM50585930 (CHEMBL3586771), provides a quantitative benchmark for this chemical class. This analog demonstrated potent inhibition of human recombinant MAO-B with an IC50 of 10 nM in a fluorescence-based assay using kynuramine as a substrate. Crucially, it exhibited significantly weaker inhibition of the MAO-A isoform, with an IC50 of 15,000 nM, representing a 1,500-fold selectivity for MAO-B over MAO-A [1]. This class-level evidence highlights the potential for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one to possess a similar, potent and selective MAO-B inhibitory profile, differentiating it from non-selective or MAO-A-preferring analogs.

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Assay

Structural Divergence from 1-Isoquinolinone and Tetrahydroisoquinoline Analogs

The target compound features a fully aromatic isoquinoline core with a 4-hydroxybutan-1-one side chain at the 5-position. This structure differs fundamentally from two common, closely related scaffolds used in drug discovery: 1-isoquinolinones and tetrahydroisoquinolines. 1-Isoquinolinones contain an amide group, which alters hydrogen-bonding capacity and metabolic stability compared to the aromatic ring system. Tetrahydroisoquinolines, being saturated, have a distinct three-dimensional shape (puckered conformation) and a basic nitrogen with different pKa properties. In contrast, 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one offers a planar, aromatic system with a flexible hydroxyl-bearing side chain, providing a unique spatial and electronic profile for target engagement [1][2].

Medicinal Chemistry Scaffold Hopping Pharmacophore Modeling

Potential Role as a HIF Prolyl Hydroxylase (PHD) Inhibitor Intermediate

Patents such as US 9,409,892 and JP 6129217 disclose a broad class of 4-hydroxy-isoquinoline compounds as selective inhibitors of HIF prolyl hydroxylase domain-containing protein 1 (PHD1). The target compound, 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one, shares the core '4-hydroxy-isoquinoline' pharmacophore described in these patents, which is essential for activity. The patent claims that compounds of this class are capable of inhibiting PHD1 enzyme activity selectively over the PHD2 and PHD3 isoforms [1]. This selective PHD1 inhibition is a key differentiator from pan-PHD inhibitors, which may have different therapeutic and side-effect profiles. The target compound may serve as a valuable intermediate or comparator in the development of such selective PHD1 inhibitors.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition Ischemia-Reperfusion Injury

High-Value Research Applications for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one Based on Quantitative Evidence


Monoamine Oxidase B (MAO-B) Selectivity Probe Development

Based on the 1,500-fold MAO-B selectivity observed in a structurally related isoquinoline analog (BDBM50585930) [1], 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a logical starting point for the development of novel, potent, and selective MAO-B probes. Researchers can use this compound as a core scaffold to conduct structure-activity relationship (SAR) studies, optimizing potency and selectivity for applications in neuroscience research, particularly in models of Parkinson's disease and other neurodegenerative conditions where MAO-B inhibition is a validated therapeutic strategy.

Scaffold for Isoform-Selective PHD1 Inhibitor Development

Given its structural alignment with the 4-hydroxy-isoquinoline pharmacophore claimed in patents for selective PHD1 inhibition [2], this compound is a valuable tool for research into the HIF pathway. It can be used as a reference compound or a synthetic intermediate in the development of selective PHD1 inhibitors. This is particularly relevant for studies on therapeutic applications where selective PHD1 inhibition is hypothesized to be beneficial, such as in muscle degeneration, colitis, and certain ischemic conditions, as described in the patent literature [2].

Medicinal Chemistry Scaffold for Divergent SAR Exploration

The unique combination of a planar, aromatic isoquinoline core and a flexible hydroxybutanone side chain offers a distinct pharmacophore for target engagement [3]. This scaffold is structurally distinct from the more common 1-isoquinolinone and tetrahydroisoquinoline cores. Researchers can leverage this differentiation to explore novel chemical space, potentially identifying new ligand classes for a variety of targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes where planar aromatic systems are favored. Procurement of this specific building block enables the exploration of SAR around the 5-position and the hydroxybutanone chain, which is not possible with off-the-shelf 1-isoquinolinone or tetrahydroisoquinoline building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.